molecular formula C10H16N2O3 B2721794 2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 1480332-97-5

2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2721794
CAS No.: 1480332-97-5
M. Wt: 212.249
InChI Key: YRFNSXQPZLUJFM-UHFFFAOYSA-N
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Description

2-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol, is known for its applications in pharmaceutical testing and as a building block in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the reaction of ethoxymethyl pyrazole derivatives with acetic acid under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods would involve large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and acetic acid groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies on its exact mechanism are still ongoing .

Properties

IUPAC Name

2-[1-(ethoxymethyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-15-6-12-8(3)9(5-10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFNSXQPZLUJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(C(=N1)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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